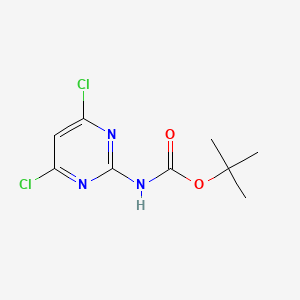
tert-Butyl (4,6-dichloropyrimidin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The reaction proceeds under mild conditions and results in the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate.
Reaction Conditions: Mild conditions, typically involving room temperature and a suitable solvent.
Product Formation: The reaction yields tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The exact mechanism of action of tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A similar compound with the same molecular formula but different structural arrangement.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11Cl2N3O2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-7-12-5(10)4-6(11)13-7/h4H,1-3H3,(H,12,13,14,15) |
InChI Key |
RONIXMRGUZKNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
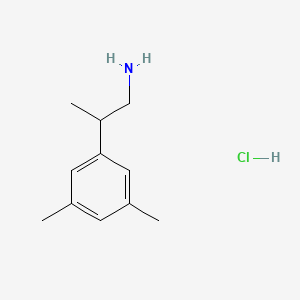
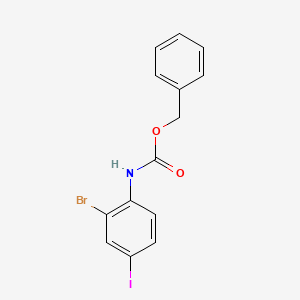
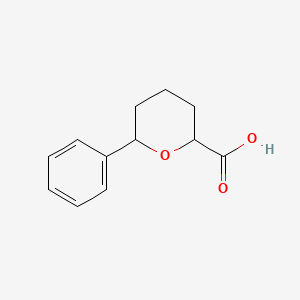
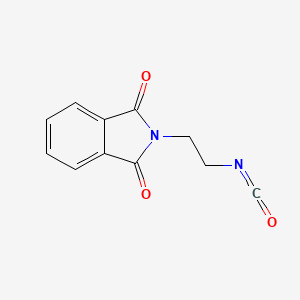
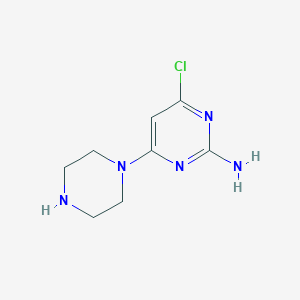

![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
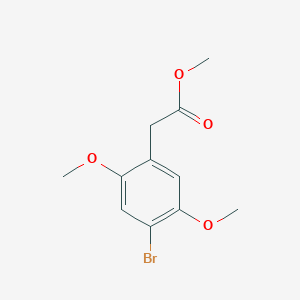
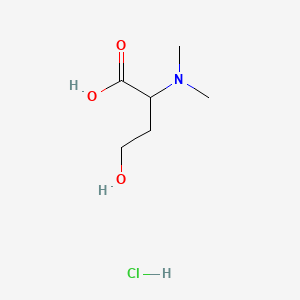

![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

